molecular formula C12H18BrN B1444222 [(5-Bromo-2-methylphenyl)methyl](2-methylpropyl)amine CAS No. 1542061-65-3

[(5-Bromo-2-methylphenyl)methyl](2-methylpropyl)amine

Cat. No. B1444222
CAS RN: 1542061-65-3
M. Wt: 256.18 g/mol
InChI Key: KSFPLCFOPDOSFF-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)methylamine is a chemical compound used in scientific research. It exhibits intriguing properties that enable diverse applications, ranging from drug discovery to catalysis. Its IUPAC name is N-(5-bromo-2-methylbenzyl)-2-methyl-1-propanamine . The compound has a molecular weight of 256.19 and its InChI code is 1S/C12H18BrN/c1-9(2)7-14-8-11-6-12(13)5-4-10(11)3/h4-6,9,14H,7-8H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of (5-Bromo-2-methylphenyl)methylamine can be represented by the InChI code 1S/C12H18BrN/c1-9(2)7-14-8-11-6-12(13)5-4-10(11)3/h4-6,9,14H,7-8H2,1-3H3 . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The compound (5-Bromo-2-methylphenyl)methylamine has a molecular weight of 256.19 . It is stored at a temperature of 28°C .

Scientific Research Applications

Synthesis of Pyridine Derivatives

(5-Bromo-2-methylphenyl)methylamine can be utilized in the synthesis of novel pyridine derivatives. These derivatives are synthesized via Suzuki cross-coupling reactions, which are pivotal in creating compounds with potential biological activities . The pyridine core is a common structure found in many pharmaceuticals, and the ability to introduce various substituents through cross-coupling enhances the diversity and utility of these molecules.

Quantum Mechanical Investigations

The synthesized pyridine derivatives can be subjected to quantum mechanical investigations to understand their electronic properties . Density Functional Theory (DFT) studies can reveal insights into the frontier molecular orbitals, reactivity indices, and molecular electrostatic potential. These studies are essential for predicting the behavior of these compounds in various chemical environments and for designing molecules with desired properties.

Chiral Dopants for Liquid Crystals

The electronic properties derived from quantum mechanical studies can identify potential candidates for chiral dopants in liquid crystals . Chiral dopants are used to induce a twist in the alignment of liquid crystal molecules, which is crucial for the operation of liquid crystal displays (LCDs). The ability to synthesize and tailor these dopants is valuable for advancing display technology.

Anti-thrombolytic Activities

Research into the biological activities of pyridine derivatives synthesized from (5-Bromo-2-methylphenyl)methylamine has shown that some compounds exhibit anti-thrombolytic activities . These activities are important for the development of treatments for blood clots, which can lead to strokes and other cardiovascular issues.

Biofilm Inhibition

Some derivatives have also demonstrated biofilm inhibition properties . Biofilms are a form of bacterial growth that is resistant to antibiotics and are a significant concern in medical devices and hospital settings. Compounds that can inhibit biofilm formation have the potential to improve sterilization techniques and combat antibiotic-resistant infections.

Haemolytic Activities

The haemolytic activity of these compounds is another area of interest . Haemolysis refers to the destruction of red blood cells, which can be a detrimental side effect but also a potential therapeutic mechanism. Understanding the haemolytic properties of these derivatives can lead to the development of drugs that selectively target and destroy diseased or infected red blood cells.

Palladium-Catalyzed Reactions

The compound is also a key starting material in palladium-catalyzed reactions . Palladium catalysts are widely used in organic synthesis due to their efficiency and versatility. The ability to use (5-Bromo-2-methylphenyl)methylamine in these reactions expands the toolkit available to synthetic chemists for creating complex molecules.

Material Science Applications

Finally, the electronic and structural properties of the pyridine derivatives make them interesting candidates for material science applications . Their potential use in creating new materials with specific electronic or optical properties could be explored, contributing to the development of advanced materials for electronics and photonics.

properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-9(2)7-14-8-11-6-12(13)5-4-10(11)3/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFPLCFOPDOSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromo-2-methylphenyl)methyl](2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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